1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonyl chloride
Overview
Description
1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonyl chloride is an organic compound characterized by a cyclopentane ring attached to a 3,4-dimethoxyphenyl group and a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonyl chloride typically involves the reaction of 1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
1-(3,4-Dimethoxyphenyl)cyclopentane-1-carboxylic acid+SOCl2→1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or acidic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products:
Amides, esters, and thioesters: from nucleophilic substitution.
Carboxylic acids: from hydrolysis.
Alcohols: from reduction.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile
- 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carboxylic acid
- 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carboxamide
Comparison: 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity compared to its analogs. This makes it particularly valuable in synthetic chemistry for introducing acyl groups into target molecules.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)cyclopentane-1-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c1-17-11-6-5-10(9-12(11)18-2)14(13(15)16)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCMLCXQGAJIIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493814 | |
Record name | 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43129-43-7 | |
Record name | 1-(3,4-Dimethoxyphenyl)cyclopentanecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43129-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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